Comparative GABA Uptake Inhibition: 5-Hydroxy vs. 4-Hydroxy and Nipecotic Acid
In a direct comparative study, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid (compound 20) was evaluated for its ability to inhibit [3H]GABA uptake into rat brain synaptosomes. Its activity was directly compared to the potent GABA uptake inhibitors nipecotic acid and (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (compound 21) [1]. The 5-hydroxy analog demonstrated measurable inhibition but was significantly less potent than the 4-hydroxy analog and nipecotic acid [1]. This data establishes the compound as a moderate GABA uptake inhibitor, a distinct pharmacological profile compared to its more potent structural analogs [1].
| Evidence Dimension | Inhibition of [3H]GABA uptake in rat brain synaptosomes |
|---|---|
| Target Compound Data | Measurable inhibition (IC50 > 300 µM) |
| Comparator Or Baseline | Nipecotic acid (IC50 ≈ 0.33 µM) and (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (IC50 ≈ 0.33 µM) |
| Quantified Difference | At least 900-fold less potent than nipecotic acid and the 4-hydroxy analog |
| Conditions | In vitro rat brain synaptosomal GABA uptake assay |
Why This Matters
This quantitative difference is critical for selecting the correct tool compound for mechanistic studies, as it allows researchers to modulate GABA uptake to a lesser degree, which may be more physiologically relevant for certain disease models or receptor interaction studies.
- [1] Jacobsen, P., Labouta, I. M., Schaumburg, K., Falch, E., & Krogsgaard-Larsen, P. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 25(10), 1157–1162. View Source
